2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol
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Overview
Description
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of endocannabinoids, which are arachidonic acid derivatives containing a glycerol moiety attached to the aliphatic tail . It is characterized by its multiple conjugated double bonds, which contribute to its reactivity and biological activity.
Preparation Methods
The synthesis of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves several steps, typically starting with the preparation of the arachidonic acid derivative. The synthetic route generally includes the esterification of arachidonic acid with glycerol under controlled conditions to form the desired compound. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Scientific Research Applications
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: This compound is studied for its role in cellular signaling pathways, particularly those involving endocannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves its interaction with specific molecular targets, such as cannabinoid receptors. These interactions modulate various signaling pathways, leading to effects such as anti-inflammatory responses and neuroprotection. The compound’s multiple double bonds and hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol include other endocannabinoids and polyunsaturated fatty acid derivatives. For example:
2-arachidonoylglycerol: Another endocannabinoid with similar biological functions but different structural features.
Anandamide: A well-known endocannabinoid with a different backbone structure.
Eicosapentaenoic acid derivatives: These compounds share similar polyunsaturated chains but differ in their functional groups and biological activities.
This compound stands out due to its specific combination of multiple conjugated double bonds and hydroxyl groups, which confer unique reactivity and biological properties.
Properties
IUPAC Name |
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUUWXZAQHCNC-CGRWFSSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCOC(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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